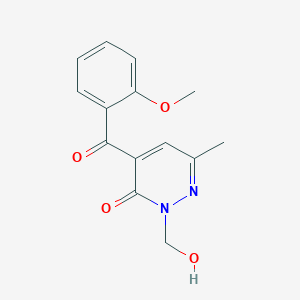
1,1'-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two phenylene groups connected by an oxybis(methylene) bridge, each substituted with chloro and hydroxy groups, and terminated with ethanone groups.
準備方法
The synthesis of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone typically involves multiple steps. One common method includes the reaction of 3-chloro-2-hydroxybenzaldehyde with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar compounds to 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone include:
1,1’-((Oxybis(methylene))bis(3-hydroxy-5,1-phenylene))diethanone: Lacks the chloro substituents, which may affect its reactivity and biological activity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-methoxy-5,1-phenylene))diethanone: The methoxy groups can influence its solubility and chemical reactivity.
1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))dimethanone:
The unique combination of chloro, hydroxy, and ethanone groups in 1,1’-((Oxybis(methylene))bis(3-chloro-2-hydroxy-5,1-phenylene))diethanone contributes to its distinct chemical behavior and wide range of applications.
特性
分子式 |
C18H16Cl2O5 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
1-[5-[(3-acetyl-5-chloro-4-hydroxyphenyl)methoxymethyl]-3-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)13-3-11(5-15(19)17(13)23)7-25-8-12-4-14(10(2)22)18(24)16(20)6-12/h3-6,23-24H,7-8H2,1-2H3 |
InChIキー |
VJPHMBGXVDLWKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)COCC2=CC(=C(C(=C2)Cl)O)C(=O)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



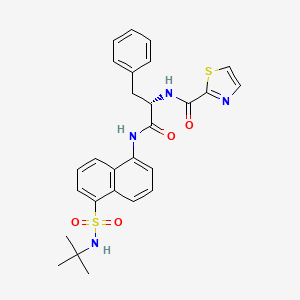
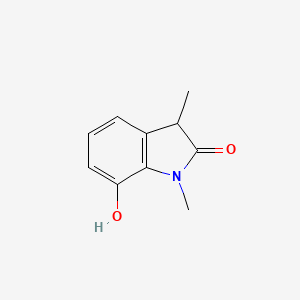

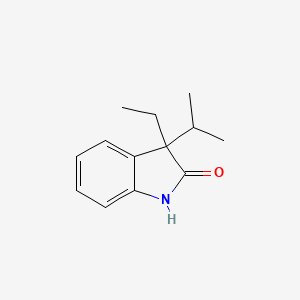
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
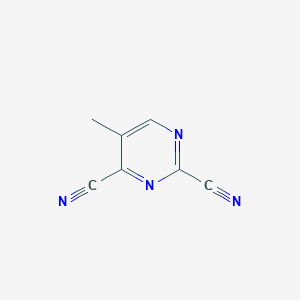
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
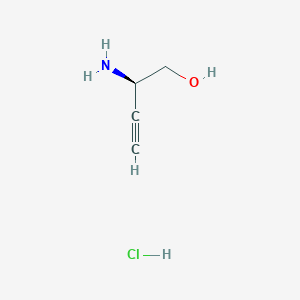
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)

